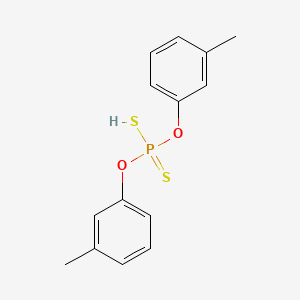
O,O'-Di-m-cresyl dithiophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O’-Di-m-cresyl dithiophosphate is an organophosphorus compound with the molecular formula C14H15O2PS2. It consists of 15 hydrogen atoms, 14 carbon atoms, 2 oxygen atoms, 1 phosphorus atom, and 2 sulfur atoms . This compound is part of the dithiophosphate family, which is known for its applications in various industrial processes, particularly in the field of lubrication and metalworking.
Méthodes De Préparation
The synthesis of O,O’-Di-m-cresyl dithiophosphate typically involves the reaction of cresol with phosphorus pentasulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of thiophosphate salts and alkyl halides in the presence of a base . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
O,O’-Di-m-cresyl dithiophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkyl halides, sulfur, and phosphorus compounds . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with alkyl halides can lead to the formation of phosphorothioates .
Applications De Recherche Scientifique
O,O’-Di-m-cresyl dithiophosphate has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of various organophosphorus compounds. In biology, it has been studied for its potential use as a pesticide due to its ability to inhibit certain enzymes. In medicine, it has been explored for its potential therapeutic properties . Additionally, it is used in the industry as a lubricant additive and in metalworking fluids .
Mécanisme D'action
The mechanism of action of O,O’-Di-m-cresyl dithiophosphate involves its interaction with metal ions and enzymes. The compound forms complexes with metal ions, which can inhibit the activity of certain enzymes. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site . The molecular targets and pathways involved in this process are still being studied, but it is known that the compound can affect various biochemical pathways.
Comparaison Avec Des Composés Similaires
O,O’-Di-m-cresyl dithiophosphate is similar to other dithiophosphate compounds, such as O,O-diethyl dithiophosphate and O,O-diisopropyl dithiophosphate . it is unique in its specific structure and the presence of cresyl groups, which can influence its reactivity and applications. Compared to its analogs, O,O’-Di-m-cresyl dithiophosphate exhibits different selectivity and efficiency in various industrial processes .
Propriétés
Numéro CAS |
7595-89-3 |
|---|---|
Formule moléculaire |
C14H15O2PS2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
bis(3-methylphenoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H15O2PS2/c1-11-5-3-7-13(9-11)15-17(18,19)16-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,18,19) |
Clé InChI |
GKNITEVWPONLFV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OP(=S)(OC2=CC=CC(=C2)C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



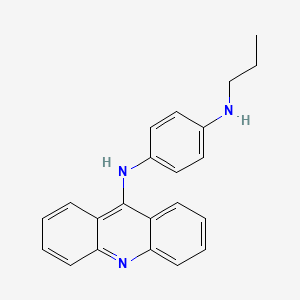
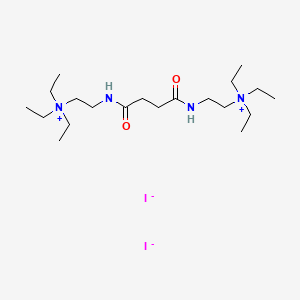
![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)
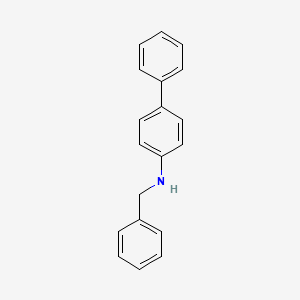

![[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13765290.png)
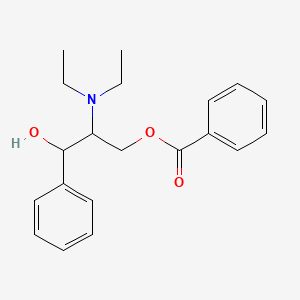
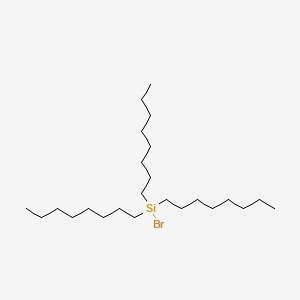
![5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium](/img/structure/B13765297.png)
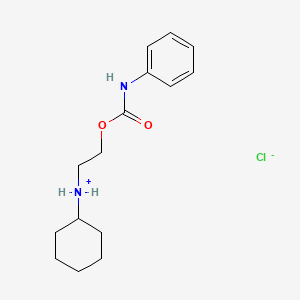
![Ethanesulfonic acid, 2-[3-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B13765307.png)
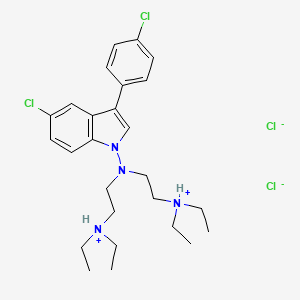
![Acetamide,2-[(aminoiminomethyl)methylamino]-](/img/structure/B13765313.png)
